molecular formula C8H7F2IO2 B14764577 1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene

1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene

Cat. No.: B14764577
M. Wt: 300.04 g/mol
InChI Key: PBYUSCZNSYNXMA-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7F2IO2. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 5 are replaced by fluorine atoms, the hydrogen atom at position 2 is replaced by an iodine atom, and the hydrogen atom at position 4 is replaced by a methoxymethoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,5-difluoro-2-iodobenzene.

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Investigated for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene depends on the specific reactions it undergoes. Generally, the compound can act as a nucleophile or electrophile in various chemical reactions. The presence of fluorine atoms increases the compound’s electronegativity, making it more reactive towards nucleophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The methoxymethoxy group can participate in protecting group chemistry, allowing selective reactions at other positions on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Difluoro-2-iodo-4-(methoxymethoxy)benzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity patterns. The methoxymethoxy group provides additional versatility in synthetic applications, allowing for selective protection and deprotection strategies .

Properties

Molecular Formula

C8H7F2IO2

Molecular Weight

300.04 g/mol

IUPAC Name

1,5-difluoro-2-iodo-4-(methoxymethoxy)benzene

InChI

InChI=1S/C8H7F2IO2/c1-12-4-13-8-3-7(11)5(9)2-6(8)10/h2-3H,4H2,1H3

InChI Key

PBYUSCZNSYNXMA-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1F)F)I

Origin of Product

United States

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